4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and subsequent functionalization. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nucleophilic Substitution: Chlorine atoms in the compound can be substituted with various nucleophiles under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Sodium methoxide (NaOCH3), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes or acids, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-2-methylpyrimidine: Shares similar halogenation but differs in the core structure.
2,4-dichloro-6-methylpyrimidine: Another halogenated pyrimidine with different substitution patterns.
Uniqueness
4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one is unique due to its combination of chlorine, fluorine, and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13Cl2FN2O3 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
4,6-dichloro-2-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C16H13Cl2FN2O3/c1-23-9-4-3-8(11(5-9)24-2)6-21-7-10-12(16(21)22)14(17)20-15(18)13(10)19/h3-5H,6-7H2,1-2H3 |
InChI Key |
CGAZZVQCTRESNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC3=C(C2=O)C(=NC(=C3F)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.